molecular formula C16H14ClN3O2 B7644576 (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide

(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide

Cat. No. B7644576
M. Wt: 315.75 g/mol
InChI Key: WTWBVSDGIHMFFC-SNVBAGLBSA-N
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Description

(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is not fully understood, but it is believed to interact with specific proteins in cells. This interaction can lead to changes in cellular signaling pathways, which can ultimately affect cellular behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells. These effects can include changes in gene expression, alterations in protein activity, and modifications to cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide in laboratory experiments is its specificity. The compound is designed to interact with specific proteins, which can make it a useful tool for studying cellular signaling pathways. However, the compound can also have limitations, such as potential toxicity and difficulty in synthesizing.

Future Directions

There are many possible future directions for research on (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide. One area of interest is in the development of new drugs based on the compound. Researchers could also explore the potential use of the compound in other scientific fields, such as materials science or environmental science. Finally, further studies could be conducted to better understand the mechanism of action and physiological effects of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, and its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects on cells. While there are advantages and limitations to using the compound in laboratory experiments, there are numerous possible future directions for research, including the development of new drugs and further studies on its mechanism of action and physiological effects.

Synthesis Methods

The synthesis of (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves a multi-step process that requires specific reagents and conditions. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires expertise in organic chemistry.

Scientific Research Applications

The compound (2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

(2R)-N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10(15(21)19-14-7-6-12(17)8-18-14)20-9-11-4-2-3-5-13(11)16(20)22/h2-8,10H,9H2,1H3,(H,18,19,21)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWBVSDGIHMFFC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=NC=C(C=C1)Cl)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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